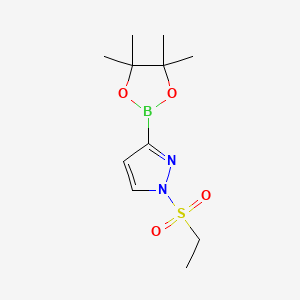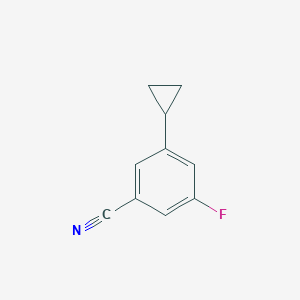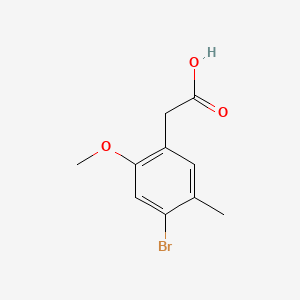
4-Bromo-2-methoxy-5-methylphenylacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD33548977” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33548977” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of “MFCD33548977” is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33548977” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by gaining electrons or hydrogen atoms, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD33548977” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products
The major products formed from the reactions of “MFCD33548977” depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
“MFCD33548977” has a broad range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: “MFCD33548977” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of “MFCD33548977” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby influencing their activity.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-7(4-10(12)13)9(14-2)5-8(6)11/h3,5H,4H2,1-2H3,(H,12,13) |
Clave InChI |
PMHCYTOLAGVROD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
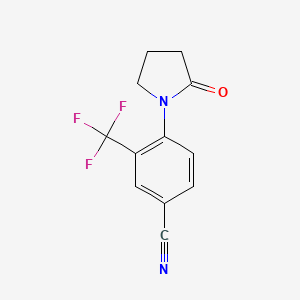
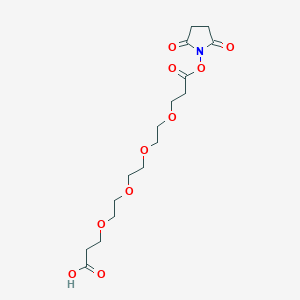
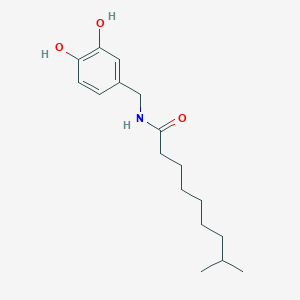
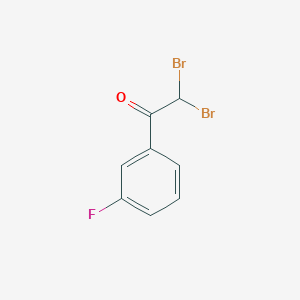
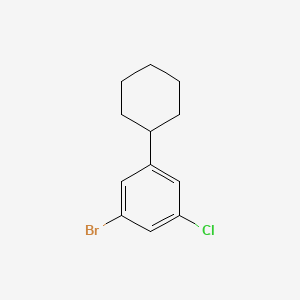
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
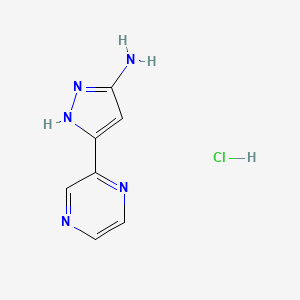
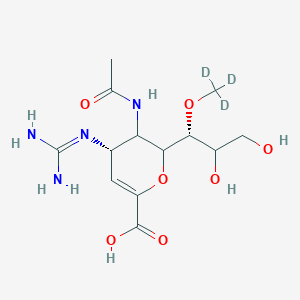
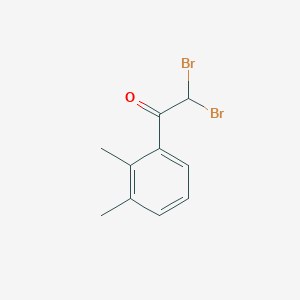
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
